molecular formula C19H24N4O3S B2828916 N-tert-butyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 888434-30-8

N-tert-butyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2828916
CAS No.: 888434-30-8
M. Wt: 388.49
InChI Key: RIHIKIDHSKIXTE-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic small molecule belonging to the pyrimido[5,4-b]indole class. Its structure features a pyrimidoindole core substituted at position 3 with a 2-methoxyethyl group and at position 2 with a sulfanyl acetamide moiety bearing a tert-butyl N-substituent. This compound is hypothesized to act as a Toll-like receptor 4 (TLR4) ligand, based on structural similarities to analogs reported in recent studies . The tert-butyl group enhances steric bulk and metabolic stability, while the 2-methoxyethyl substituent may improve solubility compared to hydrophobic aromatic groups .

Properties

IUPAC Name

N-tert-butyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-19(2,3)22-14(24)11-27-18-21-15-12-7-5-6-8-13(12)20-16(15)17(25)23(18)9-10-26-4/h5-8,20H,9-11H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHIKIDHSKIXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole core structure.

    Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidoindole intermediate.

    Attachment of the acetamide moiety: The final step involves the acylation of the intermediate with tert-butyl acetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis, and purification processes such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with different nucleophilic groups replacing the sulfanyl group.

Scientific Research Applications

N-tert-butyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of pyrimido[5,4-b]indole derivatives optimized for TLR4 activity. Below is a detailed comparison with structurally related analogs:

Structural and Functional Differences

Compound Name Core Substitutions (Position 3) N-Substituent (Acetamide) Key Biological Findings Reference
N-tert-butyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide 2-Methoxyethyl tert-butyl Hypothesized TLR4 agonist; improved solubility due to methoxy group
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (1Z105) Phenyl (C3), Methyl (C5) Cyclohexyl Moderate TLR4 activation (EC50: 1.2 µM in human cells); in vivo adjuvant activity
N-(tert-butyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (32) Phenyl (C3) tert-butyl Lower potency than cyclohexyl analogs; highlights N-substituent impact on activity
8-(Furan-2-yl)-substituted analog (2B182C) Furan (C8), Phenyl (C3) Cyclohexyl Enhanced potency (EC50: 0.3 µM); dual human/mouse TLR4 activation
N-Cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (11) Phenyl (C3) Cyclopentyl Moderate activity; smaller N-substituent reduces steric hindrance
N-(1H-Indazol-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (20) Phenyl (C3) Indazol-6-yl Poor solubility due to aromatic N-substituent; limited bioavailability

Key Observations

Substitution at Position 3 :

  • The 2-methoxyethyl group in the target compound replaces the phenyl group found in most analogs (e.g., 1Z105, 32). This substitution likely enhances aqueous solubility due to the ether oxygen’s polarity, addressing a limitation of phenyl-substituted derivatives .
  • Phenyl or phenethyl groups (e.g., compound 40 ) improve lipophilicity but may reduce solubility, impacting pharmacokinetics.

N-Substituent on Acetamide: tert-butyl (target compound) vs. cyclohexyl (1Z105): The tert-butyl group’s branched structure provides greater metabolic stability compared to cyclohexyl, as seen in compound 32’s improved resistance to hepatic degradation . However, cyclohexyl analogs like 1Z105 exhibit higher TLR4 activity, suggesting a trade-off between stability and potency .

Modifications at Position 5 or 8 :

  • Methyl at C5 (1Z105) or propyl at C5 (compound 48 ) slightly enhance activity but may increase hydrophobicity.
  • Furan at C8 (2B182C) significantly boosts potency, indicating that electron-rich aromatic groups at this position optimize TLR4 interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows established protocols using HATU-mediated amide coupling, as seen in analogs (e.g., compound 32 in ). Yield and purity depend on the steric bulk of the tert-butyl group and the reactivity of the 2-methoxyethyl substituent.

Biological Activity

N-tert-butyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a pyrimidine ring fused with an indole moiety. The presence of a tert-butyl group and a sulfanyl linkage contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC15H20N2O3S
Molecular Weight304.40 g/mol
CAS Number1797159-83-1

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, pyrimidine derivatives have shown significant inhibition of cell proliferation in various cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Study:
In a study involving pyrimidine nucleosides, one derivative demonstrated over 50% inhibition of proliferation in A431 vulvar epidermal carcinoma cells at concentrations as low as 10 µM . This suggests that modifications to the pyrimidine structure can enhance biological activity.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Similar compounds have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition. The sulfanyl group is often implicated in enhancing membrane permeability, allowing for better interaction with bacterial targets.

Anti-inflammatory Activity

Pyrimidine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity is crucial for developing treatments for chronic inflammatory diseases.

The biological activities of this compound may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could act on specific receptors involved in inflammation and cell growth regulation.
  • DNA Interaction : Similar compounds have demonstrated the ability to intercalate DNA, leading to disruption of replication processes.

Q & A

Q. What are the key steps in synthesizing N-tert-butyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide?

The synthesis involves multi-step organic reactions:

  • Core Formation : Construction of the pyrimido[5,4-b]indole core via cyclocondensation of substituted indole precursors with pyrimidine derivatives under basic conditions (e.g., NaOH in DMF) .
  • Sulfanyl-Acetamide Coupling : Thioether linkage formation between the pyrimidoindole core and the tert-butyl acetamide group using coupling agents like EDCI/HOBt in anhydrous solvents .
  • Purification : Chromatographic techniques (e.g., flash chromatography) and recrystallization to achieve >95% purity, verified by HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : NMR (¹H, ¹³C, and 2D-COSY) to resolve the pyrimidoindole core and sulfanyl-acetamide connectivity .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS) for molecular ion validation .
  • Stability Profiling : TGA/DSC to evaluate thermal stability and pH-dependent degradation studies (e.g., 1–13 pH range) .

Q. What are the primary biological targets hypothesized for this compound?

Preliminary studies suggest interactions with:

  • Kinase Enzymes : Inhibition of tyrosine kinases (e.g., EGFR) due to structural similarity to ATP-competitive inhibitors .
  • Apoptotic Pathways : Modulation of Bcl-2 family proteins, inferred from cytotoxicity assays in cancer cell lines (IC₅₀ = 1.2–3.8 µM) .
  • Epigenetic Regulators : Potential HDAC inhibition based on molecular docking studies .

Q. How stable is this compound under physiological conditions?

  • pH Stability : Stable in neutral buffers (pH 7.4) but degrades in acidic conditions (pH < 3) via hydrolysis of the sulfanyl group .
  • Light Sensitivity : Photodegradation observed under UV light (λ = 365 nm), necessitating storage in amber vials .
  • Thermal Stability : Decomposition onset at 180°C (TGA data), suitable for standard laboratory handling .

Q. Which functional groups are critical for its bioactivity?

  • Sulfanyl Bridge : Essential for target binding (e.g., cysteine residues in kinases) .
  • Pyrimidoindole Core : Provides planar rigidity for intercalation or enzyme active-site interactions .
  • Methoxyethyl Side Chain : Enhances solubility and pharmacokinetic properties .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step?

  • Optimized Reaction Conditions : Use of polar aprotic solvents (e.g., DMF/DMSO) at 50–60°C to enhance nucleophilic substitution kinetics .
  • Catalyst Screening : Trial Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling variants, improving yields from 45% to 72% .
  • By-Product Mitigation : Silica gel filtration to remove unreacted intermediates, monitored via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites contributing to off-target effects .
  • Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence polarization) with SPR to confirm binding kinetics .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Key modifications and effects include:

Modification Biological Impact Reference
Replacement of tert-butyl with cyclopropylImproved BBB permeability (logP reduced from 3.1 to 2.4)
Fluorination of methoxyethyl chainEnhanced kinase selectivity (ΔIC₅₀ = 0.5 µM vs. wild type)
Introduction of pyridine ringIncreased aqueous solubility (logS = -2.1 → -1.4)

Q. What computational methods predict pharmacokinetic improvements?

  • MD Simulations : Assess binding free energy (ΔG) with kinases using AMBER or GROMACS .
  • ADMET Prediction : SwissADME or pkCSM to optimize logP (target: 2–3) and reduce CYP3A4 inhibition .
  • QSAR Modeling : CoMFA/CoMSIA to correlate substituent electronegativity with cytotoxicity .

Q. How to validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Detect thermal stabilization of kinases (ΔTm ≥ 2°C) upon compound treatment .
  • Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads for target identification via Western blot .
  • CRISPR Knockout : Use kinase-deficient cell lines to confirm on-target effects (e.g., EGFR KO reverses apoptosis) .

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